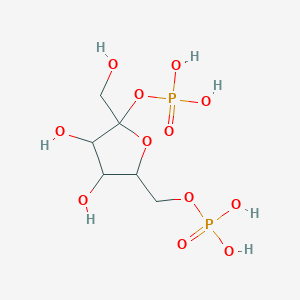
D-Fructofuranose,2,6-bis(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructofuranose,2,6-bis(dihydrogen phosphate) is a phosphorylated derivative of fructose. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it an important compound in biochemistry and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructofuranose,2,6-bis(dihydrogen phosphate) typically involves the phosphorylation of fructose. This can be achieved through the reaction of fructose with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent decomposition .
Industrial Production Methods
Industrial production of D-Fructofuranose,2,6-bis(dihydrogen phosphate) involves similar phosphorylation processes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and filtration .
化学反応の分析
Types of Reactions
D-Fructofuranose,2,6-bis(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into simpler sugar phosphates.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important intermediates in metabolic pathways .
科学的研究の応用
D-Fructofuranose,2,6-bis(dihydrogen phosphate) has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It plays a role in studying metabolic pathways and enzyme mechanisms.
Medicine: It is involved in research related to metabolic disorders such as diabetes and cancer.
Industry: It is used in the production of pharmaceuticals and as a metabolic regulator in various biotechnological processes
作用機序
D-Fructofuranose,2,6-bis(dihydrogen phosphate) exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It acts as an allosteric effector, modulating the activity of enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase. This regulation is crucial for maintaining glucose homeostasis in the body .
類似化合物との比較
Similar Compounds
D-Fructofuranose,1,6-bis(dihydrogen phosphate): Another phosphorylated derivative of fructose involved in glycolysis.
D-Glucose,6-phosphate: A phosphorylated glucose derivative involved in glycolysis and gluconeogenesis.
D-Mannose,6-phosphate: A phosphorylated mannose derivative involved in glycosylation processes.
Uniqueness
D-Fructofuranose,2,6-bis(dihydrogen phosphate) is unique due to its specific role in regulating glycolysis and gluconeogenesis. Unlike other similar compounds, it acts as a potent allosteric effector, making it a critical regulator of metabolic pathways .
生物活性
D-Fructofuranose, 2,6-bis(dihydrogen phosphate), commonly referred to as fructose 2,6-bisphosphate (F2,6BP), is a significant metabolite in carbohydrate metabolism. It plays a critical role in regulating glycolysis and gluconeogenesis by modulating key enzymes involved in these pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H14O12P2
- Molecular Weight : 340.116 g/mol
- CAS Number : 79082-92-1
- Density : 2.06 g/cm³
- Boiling Point : 760.3 °C at 760 mmHg
Enzymatic Regulation
F2,6BP is a potent allosteric regulator of several enzymes:
- Stimulation of Phosphofructokinase-1 (PFK-1) :
- Inhibition of Fructose-1,6-Bisphosphatase (FBPase) :
- Synergistic Effects with AMP :
Concentration-Dependent Effects
Research indicates that F2,6BP exhibits concentration-dependent effects on enzyme activity:
- At low concentrations (e.g., 25 pM), it significantly alters the saturation curve of FBPase from hyperbolic to sigmoidal, indicating cooperative binding effects .
Study on Metabolic Regulation
A study published in Proceedings of the National Academy of Sciences demonstrated that F2,6BP not only stimulates PFK-1 but also plays a crucial role in metabolic control during fasting and feeding states. The study showed that fluctuations in F2,6BP levels corresponded with changes in glycolytic and gluconeogenic activities in liver cells .
In Vitro Experiments
In vitro experiments have shown that increasing concentrations of F2,6BP lead to a marked decrease in FBPase activity. For instance:
- At 10 pM concentration of fructose 1,6-bisphosphate combined with AMP resulted in a significant increase in inhibition from 20% to 80% when F2,6BP was also present .
Comparative Analysis with Other Phosphates
| Compound | Function | Effect on PFK-1 | Effect on FBPase |
|---|---|---|---|
| D-Fructofuranose 2,6-bisphosphate | Allosteric activator | Stimulatory | Inhibitory |
| Fructose 1,6-bisphosphate | Intermediate in glycolysis | Activator | Substrate |
| Fructose 6-phosphate | Precursor for fructose 1,6-bisphosphate | Neutral | Substrate |
特性
IUPAC Name |
[3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOAJXNVLXPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














